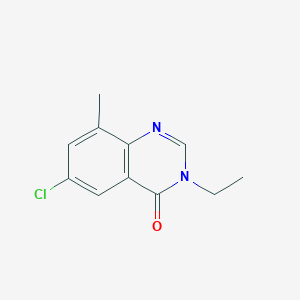![molecular formula C16H22N6O2S B15114944 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
準備方法
The synthesis of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the dimethyl groups: Methylation reactions are carried out to introduce the dimethyl groups at the desired positions on the pyrazolo[3,4-d]pyrimidine core.
Attachment of the thiomorpholine and morpholine moieties: These groups are introduced through nucleophilic substitution reactions, where the appropriate thiomorpholine and morpholine derivatives are reacted with the pyrazolo[3,4-d]pyrimidine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency .
化学反応の分析
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazolo[3,4-d]pyrimidine core or the morpholine moieties.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown significant biological activity, including anticancer properties.
Medicine: Due to its anticancer activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
作用機序
The mechanism of action of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival, further contributing to its anticancer effects .
類似化合物との比較
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
6-amino-1H-pyrazolo[3,4-d]pyrimidine: This compound has shown similar anticancer activity but differs in its substitution pattern and specific biological effects.
Phenylpyrazolo[3,4-d]pyrimidine: Another derivative with potent anticancer properties, but with different substituents that may affect its efficacy and mechanism of action.
Pyrazolo[3,4-d]pyrimidine-4-ol: This compound has been studied for its anticancer activity and has shown promising results, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiomorpholine and morpholine moieties, which contribute to its distinct biological activity and potential therapeutic applications .
特性
分子式 |
C16H22N6O2S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N6O2S/c1-11-18-14-12(9-17-20(14)2)15(19-11)22-3-6-24-13(10-22)16(23)21-4-7-25-8-5-21/h9,13H,3-8,10H2,1-2H3 |
InChIキー |
YZWOEMNPBWEANN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)N4CCSCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15114871.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)

![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114884.png)
![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)


![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)


![1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B15114933.png)

